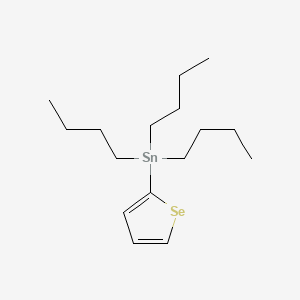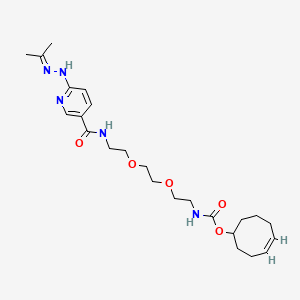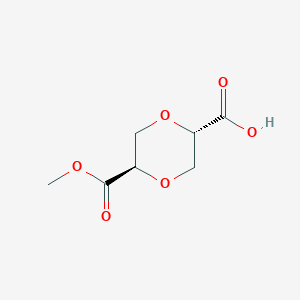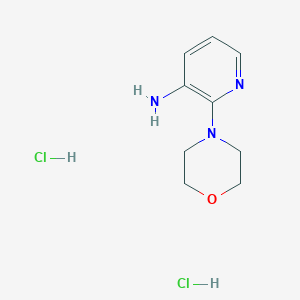
Tributyl(selenophen-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(selenophen-2-yl)stannane is an organometallic compound with the chemical formula C16H30SeSn and a molecular weight of 420.08 g/mol . It is a colorless to pale yellow liquid that is highly volatile and combustible. This compound is primarily used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(selenophen-2-yl)stannane is typically synthesized through organometallic chemistry reactions. The process begins with the synthesis of metal selenides, which are then reacted with organotin reagents to produce the target compound . One common method involves dissolving selenophene in dry tetrahydrofuran (THF) under an argon atmosphere. The solution is cooled to -78°C, and n-butyllithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred overnight. The resulting product is extracted with petroleum ether and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(selenophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophen-2-yl derivatives.
Reduction: It can be reduced to form selenophen-2-yl stannane.
Substitution: It is commonly used in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halides and other electrophiles.
Major Products
The major products formed from these reactions include various selenophen-2-yl derivatives, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Tributyl(selenophen-2-yl)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which tributyl(selenophen-2-yl)stannane exerts its effects involves the formation of carbon-selenium bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is facilitated by the presence of the tin atom, which stabilizes the intermediate species formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar in structure but contains sulfur instead of selenium.
Tributyl(2-thiophenyl)tin: Another sulfur-containing analog.
Uniqueness
Tributyl(selenophen-2-yl)stannane is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C16H30SeSn |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
tributyl(selenophen-2-yl)stannane |
InChI |
InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Clave InChI |
MPJBMKJMBMKPMD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)

![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)

![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)
